3-Amino-3-(pyridin-4-yl)propanoic acid
Overview
Description
3-Amino-3-(pyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of propanoic acid, featuring an amino group and a pyridine ring
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis ofDabigatran etexilate , a direct inhibitor of thrombin .
Mode of Action
It’s worth noting that dabigatran etexilate, which uses a similar compound in its synthesis, acts as aselective, reversible, and direct inhibitor of thrombin .
Result of Action
It’s worth noting that dabigatran etexilate, which uses a similar compound in its synthesis, has been clinically developed for theprevention of venous thromboembolism and cardioembolic stroke .
Biochemical Analysis
Biochemical Properties
3-Amino-3-(pyridin-4-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of specific products that are essential for cellular metabolism. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors on the cell surface, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and metabolic activity. These effects are crucial for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. Long-term exposure to this compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances. These dosage-dependent effects are critical for understanding the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by specific enzymes, leading to the production of metabolites that play essential roles in cellular metabolism. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological activity. The localization of this compound is essential for its function, as it determines the interactions with other biomolecules and the resulting cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyridin-4-yl)propanoic acid typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 4-pyridinecarboxaldehyde with nitromethane, followed by reduction and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-Amino-3-(pyridin-4-yl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(pyridin-2-yl)propanoic acid
- 3-(4-Pyridyl)propanoic acid
- 3-(3-Pyridyl)propanoic acid
Uniqueness
3-Amino-3-(pyridin-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from similar compounds .
Properties
IUPAC Name |
3-amino-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGKMIKUOPFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622195 | |
Record name | 3-Amino-3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3429-24-1 | |
Record name | 3-Amino-3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-(pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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